Methyl Benzylidenecarbazate
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Overview
Description
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate, or M2-PHMC, is a compound composed of a methyl group, an E-phenylmethylidene group, and a 1-hydrazinecarboxylate group. It is a colorless solid with a melting point of 95°C and a boiling point of 156°C. M2-PHMC has a wide range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis of Benzaldehyde Derivatives
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate has been utilized in the synthesis of substituted benzaldehyde N-[(E)-phenylmethylidene]hydrazones. These compounds were synthesized through the reaction of substituted tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates with gaseous HCl in various solvents, yielding good results. The structure of these compounds was investigated using 1H-NMR, IR, and MS spectra (Obreza & Urleb, 2002).
Antimicrobial and Antituberculosis Activity
A study involved the synthesis of novel compounds using microwave irradiation method, which included derivatives of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate. These compounds were evaluated for their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activity. The results indicated potent activity against specific bacterial strains, and a molecular docking study validated these experimental results (Prajapati et al., 2019).
Potential as Mcl-1 Antagonists
In another research, derivatives of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate were synthesized and characterized. The study also performed theoretical calculations and molecular docking to predict their potential as Mcl-1 antagonists, indicating moderate binding efficiency (Bhat et al., 2019).
Mediated Oxidative Cyclization
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate derivatives have been utilized in oxidative cyclization reactions. This research explored the reaction of these derivatives with iron(III) chloride to afford various triazole derivatives, contributing to the field of synthetic chemistry (Ali et al., 1997).
Antitumor Activity
In the field of pharmacology, certain derivatives of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate have been synthesized and evaluated for their antitumor activity. These compounds showed promise against specific cancer cell lines, contributing to the ongoing research for effective cancer treatments (Gomha et al., 2015).
Antihypertensive α-Blocking Agents
Research has also been conducted on the synthesis and reactions of thiosemicarbazides and Schiff bases derived from methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate, which exhibited good antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate involves the condensation of hydrazinecarboxylic acid with benzaldehyde followed by esterification with methyl alcohol.", "Starting Materials": [ "Hydrazinecarboxylic acid", "Benzaldehyde", "Methyl alcohol" ], "Reaction": [ "Step 1: Condensation of hydrazinecarboxylic acid with benzaldehyde in the presence of a catalyst to form 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylic acid.", "Step 2: Esterification of 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylic acid with methyl alcohol in the presence of a catalyst to form methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate." ] } | |
CAS RN |
1086250-01-2 |
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl N-[(Z)-benzylideneamino]carbamate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/b10-7- |
InChI Key |
YUOINGYJYUCXIW-YFHOEESVSA-N |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC=CC=C1 |
SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
solubility |
15.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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